3-(4-fluorobenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a sulfonyl group at position 3, a methoxy substituent at position 6, and a 3-methylbenzyl group at position 1 of the quinolinone core. This compound shares structural similarities with other sulfonamide-containing quinolinones, which are often explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-4-3-5-17(12-16)14-26-15-23(31(28,29)20-9-6-18(25)7-10-20)24(27)21-13-19(30-2)8-11-22(21)26/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJMZJLDWIBKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and the introduction of various substituents. One common method involves the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone in the presence of a base.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the quinoline core using a sulfonyl chloride reagent.
Fluorination: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 3-(4-Hydroxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one.
Reduction: Formation of 3-(4-Fluorophenyl)sulfanyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one.
Substitution: Formation of 3-(4-Methoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dihydroquinoline compounds exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated effectiveness against certain bacterial strains, which could lead to the development of new antimicrobial therapies .
Anti-inflammatory Effects
Dihydroquinoline derivatives are also being studied for their anti-inflammatory properties. The sulfonamide group present in this compound may play a role in modulating inflammatory pathways, providing a basis for therapeutic applications in conditions characterized by chronic inflammation .
Building Block for Complex Molecules
The unique chemical structure of 3-(4-fluorobenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one makes it an attractive building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be used as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .
Reaction with Nucleophiles
The presence of the sulfonyl group enhances the electrophilicity of the quinoline nitrogen, facilitating nucleophilic substitution reactions. This property can be exploited to create diverse derivatives with tailored biological activities .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate anticancer effects | The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. |
| Study B | Assess antimicrobial activity | Showed significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent. |
| Study C | Explore anti-inflammatory properties | Reduced pro-inflammatory cytokine levels in vitro, indicating potential for treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and fluorophenyl groups can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinolinone Derivatives
Key Observations :
Sulfonyl Group Variability: The 4-fluorophenyl group in the target compound provides electronegativity distinct from 3-chlorophenyl () and non-halogenated phenyl (). This affects electron-withdrawing properties and binding interactions .
Position 6 Modifications: Methoxy (target) vs.
Position 1 Substituents : The 3-methylbenzyl group (target) differs from 4-methylbenzyl () and chlorobenzyl (), impacting steric hindrance and aromatic interactions.
Crystallographic and Computational Analysis
- SHELX software: Widely employed for crystallographic refinement (), ensuring accurate structural determination of sulfonyl-containing quinolinones .
- ORTEP-3 : Used for visualizing molecular geometry, critical for analyzing substituent conformations () .
Biological Activity
The compound 3-(4-fluorobenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS Number: 866808-99-3) is a synthetic derivative of dihydroquinoline, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.48 g/mol. The structure features a dihydroquinoline core substituted with a fluorobenzenesulfonyl group and a methoxy group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.48 g/mol |
| CAS Number | 866808-99-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors, similar to other compounds in the dihydroquinoline class.
Pharmacological Effects
- Anticancer Activity : Research indicates that derivatives of dihydroquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
- Anti-inflammatory Properties : The sulfonamide group in the structure may confer anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Compounds with similar structures have been reported to reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases .
- Neuroprotective Effects : Some dihydroquinoline derivatives demonstrate neuroprotective properties, potentially through the inhibition of oxidative stress and modulation of neuroinflammatory pathways .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various dihydroquinoline derivatives on A549 non-small cell lung cancer cells. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 5 to 15 µM, suggesting significant anticancer potential .
- In Vivo Studies : In animal models, compounds related to this structure showed promise in reducing tumor growth and enhancing survival rates when administered alongside conventional chemotherapy agents .
Toxicity and Safety Profile
While the biological activities are promising, assessing the toxicity profile is crucial for further development. Preliminary toxicological evaluations indicate that similar compounds may exhibit dose-dependent toxicity, necessitating careful dosage optimization in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
